

Physical and chemical properties of Myristelaiddic acid

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Compound of Interest

Compound Name: Myristelaiddic acid

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Myristelaiddic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristelaiddic acid, also known as (E)-9-tetradecenoic acid, is a monounsaturated trans-fatty acid with the chemical formula $C_{14}H_{26}O_2$. As the trans isomer of myristoleic acid, it is a subject of growing interest in lipid research due to its unique physical, chemical, and biological properties. This technical guide provides an in-depth overview of **Myristelaiddic acid**, focusing on its core properties, relevant biological pathways, and the experimental methodologies used for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and lipid-related studies.

Physical and Chemical Properties

Myristelaiddic acid is a 14-carbon long-chain fatty acid characterized by a single double bond in the trans configuration at the ninth carbon atom.^[1] This structural feature significantly influences its physical and chemical behavior compared to its cis-isomer, myristoleic acid, and its saturated counterpart, myristic acid.

Table 1: General Properties of Myristelaiddic Acid

Property	Value	Reference
Chemical Name	(9E)-Tetradecenoic acid	[1]
Synonyms	trans-9-Tetradecenoic acid, Myristelaidate	[2]
CAS Number	50286-30-1	[1]
Molecular Formula	C14H26O2	[1][3]
Molecular Weight	226.36 g/mol	[2]
Appearance	Solid	[3]

Table 2: Physicochemical Data of Myristelaidic Acid and Related Compounds

Property	Myristelaidic Acid	Myristoleic Acid (cis-isomer)	Myristic Acid (saturated)
Melting Point (°C)	23-24[4]	-4.5 to -4[5]	54.4
Boiling Point (°C)	322-332[4]	144 at 0.6 mmHg	326
Density (g/mL)	Not available	~0.9 at 25°C[5]	0.8622 at 60°C
Refractive Index	Not available	nD20 1.4562[5]	nD60 1.4305
Solubility	Soluble in ethanol, DMF, DMSO[1]	Soluble in ethanol, chloroform, benzene[5]	Soluble in ethanol, ether, chloroform

Table 3: Spectroscopic Data

Spectroscopic Data	Myristelaiddic Acid	Myristoleic Acid (cis-isomer)	Myristic Acid (saturated)
λ_{max}	201 nm[1]	Not available	Not available
Mass Spectrometry	[M-H] ⁻ precursor at m/z 225.3[3]	GC-MS data available[6]	¹ H and ¹³ C NMR data available[7][8][9]
IR Spectrum	Not available	IR spectra available[10]	IR spectra available
NMR Spectrum	Not available	¹ H and ¹³ C NMR data available[10][11][12][13]	¹ H and ¹³ C NMR data available[7][8][9]

Note: Experimental spectral data for **Myristelaiddic acid** is limited. Data for its cis-isomer and saturated analog are provided for comparative purposes.

Biological Activity and Signaling Pathways

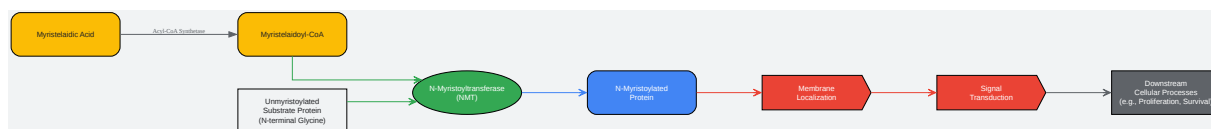
Myristelaiddic acid is known to be a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of a myristoyl group (derived from myristic acid or its analogs) to the N-terminal glycine of a variety of cellular proteins.[14] This process, known as N-myristoylation, is crucial for protein localization, stability, and function, and it plays a significant role in various signaling pathways.

Interestingly, myristelaiddoyl CoA is a significantly better substrate for NMT than its cis-isomer, myristoleoyl CoA.[14] This suggests that the trans configuration of the double bond is favored by the enzyme's active site.

N-Myristoyltransferase (NMT) Signaling Pathway

N-myristoylation is a key post-translational modification that influences multiple signaling cascades integral to cell growth, proliferation, and survival. The enzyme N-myristoyltransferase (NMT) facilitates the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of target proteins. **Myristelaiddic acid** can act as a substrate in this process. This modification is critical for the membrane localization and function of numerous

signaling proteins, including proto-oncogenes like Src. Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases.



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Caption: N-Myristoyltransferase (NMT) Signaling Pathway.

Experimental Protocols

The analysis of **Myristelaiddic acid** typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMES), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Lipid Extraction (Folch Method)

This protocol is a widely used method for the total lipid extraction from biological samples.

- Materials:
 - Chloroform
 - Methanol
 - 0.9% NaCl solution
 - Homogenizer
 - Centrifuge

- Rotary evaporator
- Procedure:
 - Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent should be 20 times the volume of the tissue sample.
 - Agitate the homogenate for 15-20 minutes at room temperature.
 - Filter the homogenate or centrifuge to separate the liquid phase.
 - Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.
 - Centrifuge the mixture to achieve phase separation. The lower chloroform phase contains the lipids.
 - Collect the lower phase and evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMES)

For GC analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

- Materials:
 - Toluene
 - 7% Boron trifluoride (BF₃) in methanol
 - Hexane
 - Saturated NaCl solution
 - Heating block or water bath
- Procedure:
 - Dissolve the dried lipid extract in 2 mL of toluene.

- Add 2 mL of 7% BF₃-methanol reagent.
- Seal the tube and heat at 100°C for 45 minutes.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 2 mL of saturated NaCl solution and vortex thoroughly.
- Centrifuge to separate the phases.
- The upper hexane layer containing the FAMES is collected for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

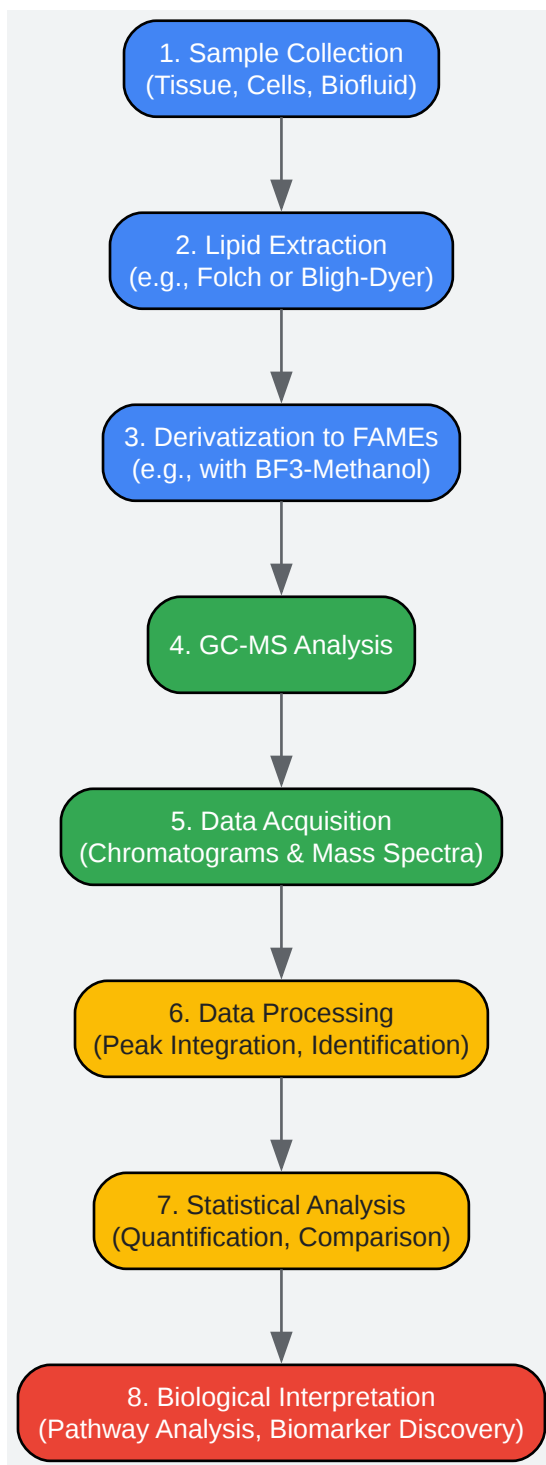
This method allows for the separation and identification of individual FAMES.

- Instrumentation:
 - Gas chromatograph equipped with a capillary column (e.g., SP-2560 or CP-Sil 88 for trans fatty acid analysis).
 - Mass spectrometer detector.
- Typical GC Conditions:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Detector Temperature: 260°C
- Analysis:
 - Inject the FAME sample into the GC.

- Identify the **Myristelaiddic acid** methyl ester peak based on its retention time compared to a known standard.
- Confirm the identity of the peak by its mass spectrum.

Experimental Workflow

A typical lipidomics workflow for the analysis of **Myristelaiddic acid** and other fatty acids from a biological sample involves several key stages, from sample preparation to data analysis.



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Caption: General Experimental Workflow for Lipid Analysis.

Conclusion

Myristelaiddic acid presents a unique profile among monounsaturated fatty acids due to its trans configuration. Its distinct physical properties and its role as a preferred substrate for N-myristoyltransferase highlight its importance in cellular signaling and metabolism. The methodologies outlined in this guide provide a robust framework for the extraction, derivatization, and analysis of **Myristelaiddic acid**, enabling further research into its biological functions and potential as a therapeutic target or biomarker. As the field of lipidomics continues to advance, a deeper understanding of the specific roles of individual fatty acids like **Myristelaiddic acid** will be crucial for progress in various areas of biomedical research and drug development.

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